Cas no 189338-32-7 (2,6-Dichloro-4-(trifluoromethyl)benzoic acid)
2,6-Dichloro-4-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 3,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 4-Carboxy-3,5-dichlorobenzotrifluoride
- 2,6-dichloro-4-trifluoromethylbenzoic acid
- 2,6-dichloro-4-trifluoromethyl-benzoic acid
- AG-B-84514
- AGN-PC-00E096
- CTK7I6268
- SureCN320103
- YCKXVVIPFMCOPF-UHFFFAOYSA-M
- DB-355319
- 2.6-dichloro-4-trifluoromethylbenzoic acid
- 189338-32-7
- AS-36222
- 2,6-Dichloro-4-trifluoromethyl benzoic acid
- Z382720426
- EN300-42352
- AKOS016011454
- DTXSID70470519
- MFCD01934568
- YCKXVVIPFMCOPF-UHFFFAOYSA-N
- SCHEMBL320103
- 2,6-dichloro-4-(trifluoromethyl)-benzoic acid
- Benzoic acid, 2,6-dichloro-4-(trifluoromethyl)-
- 2,6-Dichloro-4-(trifluoromethyl)benzoicacid
- CS-0194906
-
- MDL: MFCD01934568
- Inchi: 1S/C8H3Cl2F3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15)
- InChI Key: YCKXVVIPFMCOPF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(F)(F)F)C=C(C=1C(=O)O)Cl
Computed Properties
- Exact Mass: 257.94629
- Monoisotopic Mass: 257.9462192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
2,6-Dichloro-4-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042899-250mg |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid |
189338-32-7 | 98% | 250mg |
£66.00 | 2022-02-28 | |
| Fluorochem | 042899-1g |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid |
189338-32-7 | 98% | 1g |
£122.00 | 2022-02-28 | |
| Alichem | A019093839-1g |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid |
189338-32-7 | 97% | 1g |
$252.84 | 2023-09-02 | |
| Alichem | A019093839-5g |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid |
189338-32-7 | 97% | 5g |
$759.50 | 2023-09-02 | |
| TRC | D362118-50mg |
2,6-Dichloro-4-(trifluoromethyl)benzoic Acid |
189338-32-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D362118-100mg |
2,6-Dichloro-4-(trifluoromethyl)benzoic Acid |
189338-32-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D362118-500mg |
2,6-Dichloro-4-(trifluoromethyl)benzoic Acid |
189338-32-7 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Matrix Scientific | 100578-250mg |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid, 95+% |
189338-32-7 | 95+% | 250mg |
$189.00 | 2023-09-10 | |
| Matrix Scientific | 100578-1g |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid, 95+% |
189338-32-7 | 95+% | 1g |
$420.00 | 2023-09-10 | |
| eNovation Chemicals LLC | Y1248339-250mg |
Benzoic acid, 2,6-dichloro-4-(trifluoromethyl)- |
189338-32-7 | 98% | 250mg |
$240 | 2023-09-04 |
2,6-Dichloro-4-(trifluoromethyl)benzoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
Introduction to 2,6-Dichloro-4-(trifluoromethyl)benzoic acid (CAS No. 189338-32-7)
2,6-Dichloro-4-(trifluoromethyl)benzoic acid (CAS No. 189338-32-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes two chlorine atoms and a trifluoromethyl group attached to a benzoic acid backbone. The combination of these functional groups imparts specific properties that make it valuable for various research and industrial purposes.
The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)benzoic acid is C9H4Cl2F3O2, and its molecular weight is approximately 265.03 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). Its melting point is around 145-147°C, and it exhibits strong acidity due to the presence of the carboxylic acid group.
In recent years, 2,6-Dichloro-4-(trifluoromethyl)benzoic acid has gained attention for its potential applications in the development of novel pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, making it an attractive moiety for drug design. Additionally, the presence of chlorine atoms can influence the electronic properties of the molecule, which can be crucial for optimizing drug-receptor interactions.
A study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2,6-Dichloro-4-(trifluoromethyl)benzoic acid as a building block for the synthesis of potent inhibitors of protein kinases. Protein kinases are key enzymes involved in cellular signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders. The researchers found that derivatives of this compound exhibited high selectivity and potency against specific kinase targets, highlighting its potential as a lead compound for further drug development.
Beyond its pharmaceutical applications, 2,6-Dichloro-4-(trifluoromethyl)benzoic acid has also been investigated for its use in agrochemicals. A study published in the Pest Management Science journal in 2020 reported that this compound showed promising herbicidal activity against several weed species. The unique combination of functional groups in this molecule was found to disrupt essential plant processes, making it a potential candidate for the development of new herbicides with improved efficacy and reduced environmental impact.
In the realm of materials science, 2,6-Dichloro-4-(trifluoromethyl)benzoic acid has been utilized as a precursor for the synthesis of functional polymers and coatings. The trifluoromethyl group can impart hydrophobic and oleophobic properties to these materials, which are desirable for applications such as self-cleaning surfaces and anti-corrosion coatings. A recent study published in the Polymer Chemistry journal demonstrated that polymers derived from this compound exhibited excellent water-repellent properties and mechanical stability.
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzoic acid typically involves multistep reactions starting from readily available precursors such as 1,3-dichlorobenzene and trifluoromethylation reagents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For instance, one common method involves the reaction of 1,3-dichlorobenzene with triflic anhydride followed by hydrolysis to form the carboxylic acid. Another approach utilizes electrophilic aromatic substitution reactions to introduce the trifluoromethyl group directly onto the benzene ring.
The safety profile of 2,6-Dichloro-4-(trifluoromethyl)benzoic acid is an important consideration for its use in various applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to avoid skin contact and inhalation. Additionally, environmental impact assessments should be conducted to ensure that any potential release into the environment is minimized.
In conclusion, 2,6-Dichloro-4-(trifluoromethyl)benzoic acid (CAS No. 189338-32-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure provides a foundation for developing novel compounds with improved properties and performance. Ongoing research continues to uncover new possibilities for this versatile molecule, making it an exciting area of study for scientists and researchers worldwide.
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